molecular formula C10H7BrO4 B1592189 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one CAS No. 223420-41-5

6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one

Cat. No.: B1592189
CAS No.: 223420-41-5
M. Wt: 271.06 g/mol
InChI Key: IIDQAAJTECOGEG-UHFFFAOYSA-N
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Description

6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820

Scientific Research Applications

6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one has several applications in scientific research:

Safety and Hazards

This compound is sensitive to light, so it should be stored in a dark place . For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one typically involves the bromination of 7-hydroxy-4-(hydroxymethyl)coumarin. One reported method involves the reaction of 7-hydroxy-4-(hydroxymethyl)coumarin with bromine in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Products include 6-bromo-7-hydroxy-4-formyl-2H-chromen-2-one.

    Reduction: Products include 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.

    Substitution: Products vary depending on the nucleophile used, such as 6-azido-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.

Mechanism of Action

The mechanism of action of 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one is not fully elucidated. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The bromine and hydroxyl groups may facilitate binding to specific molecular targets, leading to alterations in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one: Lacks the bromine substitution, resulting in different chemical reactivity and biological activity.

    6-Bromo-4-methyl-7-hydroxy-2H-chromen-2-one: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.

Properties

IUPAC Name

6-bromo-7-hydroxy-4-(hydroxymethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO4/c11-7-2-6-5(4-12)1-10(14)15-9(6)3-8(7)13/h1-3,12-13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDQAAJTECOGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593502
Record name 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223420-41-5
Record name 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 291.7 mg (1.008 mmol) of compound 11 in water (50 mL) was refluxed for 14 hours. The resulting solution was cooled and evaporated to give 268.7 mg (0.9913 mmol, 98% yield) of compound 14 as a solid, pure enough to use in the next step without further purification. 1H NMR (CD3OD) δ 7.83 (1H, s), 6.86 (1H, s), 6.40 (1H, s), 4.78 (2H, s).
Quantity
291.7 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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